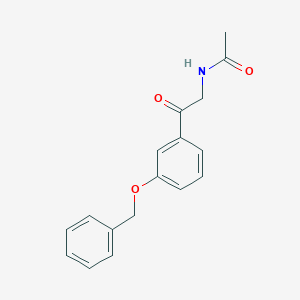

Pitavastatin Ethyl Ester

概览

描述

Pitavastatin Ethyl Ester is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Pitavastatin and its related formulations . It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .

Synthesis Analysis

A practical synthetic method for fluorine-18 (18 F)-labeled pitavastatin ([ 18 F]PTV) as a positron emission tomography (PET) tracer to assess hepatobiliary transporter activity has been developed . This method is a one-pot synthesis involving aromatic 18 F-fluorination of an arylboronic acid ester followed by deprotection under acidic conditions . Also, a simple, rapid, ecological RP-HPLC method for the estimation of Pitavastatin (PIT), Fenofibrate (FEN), and their impurities in a novel fixed dose combination has been developed .Molecular Structure Analysis

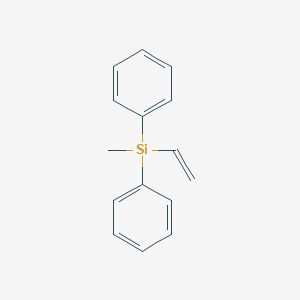

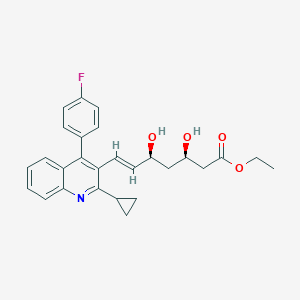

The molecular formula of Pitavastatin Ethyl Ester is C27H28FNO4 . The average mass is 449.514 Da and the monoisotopic mass is 449.200226 Da .Chemical Reactions Analysis

Statins, including Pitavastatin, reduce TC and LDL-C via a number of mechanisms: Decreased hepatic synthesis of cholesterol, decreased hepatic intracellular cholesterol pool stimulating upregulation of LDL receptor activity, reduced vLDL secretion from hepatocytes leading to decreased remnant lipoproteins and increased tissue uptake of apoB particles from the circulation .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科研应用

Pharmacokinetics and Transport

Pitavastatin's interaction with organic anion transporting polypeptides (OATP), particularly OATP1B1 alleles, significantly influences its pharmacokinetics. A study demonstrated that different OATP1B1 alleles (*1a, *1b, and *15) impact pitavastatin's pharmacokinetics in healthy volunteers (Chung et al., 2005). Additionally, the hepatic uptake of pitavastatin involves OATP1B1 and OATP1B3, contributing significantly to its selective distribution to the liver (Hirano et al., 2004).

Molecular and Cellular Effects

Pitavastatin has been found to downregulate CD36, a macrophage type B scavenger receptor. This effect is crucial in reducing the uptake of oxidized LDL by macrophages, thereby potentially influencing atherosclerotic foam cell formation (Han et al., 2004). Furthermore, it activates endothelial nitric oxide synthase in endothelial cells, a process critical for cellular responses that contribute to endothelial function (Wang et al., 2005).

Clinical Pharmacokinetics

A HPLC-ESI-MS/MS method was developed for determining pitavastatin in human plasma, facilitating its quantification in clinical pharmacokinetic studies (Lv et al., 2007). This method supports the unambiguous identification and quantification of pitavastatin for clinical studies.

Comparative Efficacy and Safety

Comparative studies have been conducted to evaluate pitavastatin's efficacy and safety against other statins. For instance, a meta-analysis compared pitavastatin and atorvastatin, aiming to evaluate their effects on lipid profiles in patients with dyslipidaemia (Poolsup et al., 2012).

Cardiovascular Effects

Pitavastatin demonstrates potent low-density lipoprotein cholesterol reduction and impacts the regression of coronary plaques. Its long-term high-density lipoprotein cholesterol elevation observed in treated populations is particularly noteworthy (Sasaki, 2010).

Pleiotropic Effects

The diverse pleiotropic actions of pitavastatin, such as improving endothelial function, reducing endothelial stress, and modulating thrombosis, contribute to reducing cardiovascular morbidity and mortality beyond lipid-lowering effects (Davignon, 2011).

Safety And Hazards

The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001%. The risk of statin-induced newly diagnosed diabetes mellitus is ≈0.2% per year of treatment, depending on the underlying risk of diabetes mellitus in the population studied . The result is increased area-under-the-curve (AUC) and peak concentration for these statins, potentially increasing the risk of muscle toxicity .

未来方向

The available data suggest that pitavastatin significantly lowers the rate of adverse cardiovascular events, in patients at a high risk of atherosclerotic disease, with stable angina pectoris or with acute coronary syndrome . Moreover, intravascular ultrasound has shown that pitavastatin induces favorable changes in plaque morphology, increasing the fibrous cap thickness, and decreasing both plaque and lipid volume indexes . Globally the efficacy of pitavastatin is greater or similar to other statins .

性质

IUPAC Name |

ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUQAXOHCVNUMX-SVKRATOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pitavastatin Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

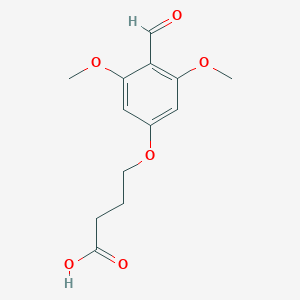

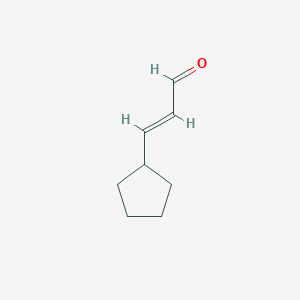

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)

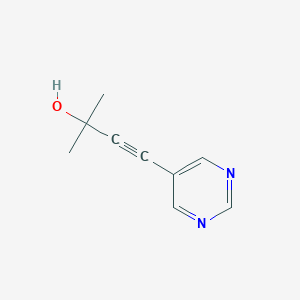

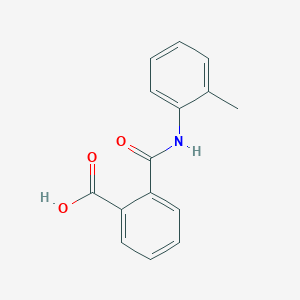

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

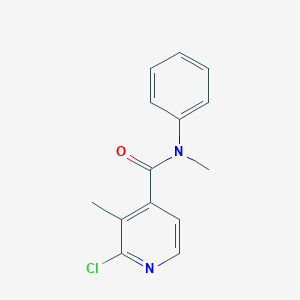

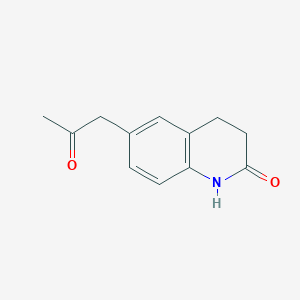

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)